Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate
Overview
Description
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate typically involves the chlorosulfonation of 4-methoxybenzoic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and ethanol as the esterifying agent. The process can be summarized as follows:
Chlorosulfonation: 4-methoxybenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Esterification: The resulting 3-(chlorosulfonyl)-4-methoxybenzoic acid is then esterified with ethanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the chlorosulfonyl group under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfonamides or sulfides.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 3-(chlorosulfonyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Ethyl 4-methoxybenzoate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.
Ethyl 3-(sulfonyl)-4-methoxybenzoate: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the chlorosulfonyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGNRJELOOOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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